molecular formula C13H10F3N3O2 B8037696 Chemistry 59094

Chemistry 59094

Cat. No.: B8037696
M. Wt: 297.23 g/mol
InChI Key: VMGCWCCSEKNJGO-UHFFFAOYSA-N
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Description

“Chemistry 59094” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Chemistry 59094” typically involves a multi-step process that includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often simple organic or inorganic compounds.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include water, ethanol, and acetone.

    Catalysts: Catalysts may be used to accelerate the reaction and improve yield. Common catalysts include acids, bases, and transition metal complexes.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Chemistry 59094” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms. This can occur through nucleophilic, electrophilic, or radical mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

“Chemistry 59094” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: “this compound” is used in the production of materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “Chemistry 59094” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism depends on the specific application and the molecular structure of the compound.

Properties

IUPAC Name

6-methyl-4-oxo-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-7-6-10(20)11(12(17)21)18-19(7)9-4-2-8(3-5-9)13(14,15)16/h2-6H,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGCWCCSEKNJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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